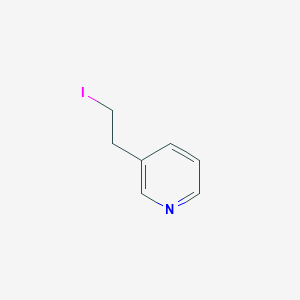

3-(2-Iodoethyl)pyridine

CAS No.:

Cat. No.: VC18607751

Molecular Formula: C7H8IN

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8IN |

|---|---|

| Molecular Weight | 233.05 g/mol |

| IUPAC Name | 3-(2-iodoethyl)pyridine |

| Standard InChI | InChI=1S/C7H8IN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 |

| Standard InChI Key | JRMUUDPTFZHBNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)CCI |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the third position by a 2-iodoethyl group (). This configuration introduces both steric bulk and electronic effects, as the electron-withdrawing iodine atom influences the ring’s electron density. The molecular geometry, confirmed by InChIKey PMDVJYCDSXXGIZ-UHFFFAOYSA-N, highlights the spatial arrangement critical for its interactions in synthetic reactions .

Physicochemical Characteristics

As a hydroiodide salt (), the compound exhibits a molecular weight of 360.96 g/mol and a hydrogen bond donor count of 1 . The free base form, , is calculated to have a molecular weight of 233.05 g/mol, though discrepancies in reported values warrant further validation. The iodine atom’s polarizability enhances the molecule’s lipophilicity, potentially improving its membrane permeability in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.05 g/mol (base) |

| Hydrogen Bond Donors | 1 (hydroiodide form) |

| InChI Key | PMDVJYCDSXXGIZ-UHFFFAOYSA-N |

Synthesis and Derivatives

Synthetic Pathways

While explicit protocols for 3-(2-Iodoethyl)pyridine are scarce, analogous pyridine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For instance, the hydroiodide salt () may form through the reaction of 3-(2-chloroethyl)pyridine with potassium iodide in a polar solvent . Recent advances in pyridine scaffold synthesis, such as ammonium acetate-catalyzed condensations of aldehydes and cyanoacetates, suggest adaptable methods for introducing halogenated side chains .

Derivative Compounds

The hydroiodide form of 3-(2-Iodoethyl)pyridine is structurally related to several halogenated and functionalized pyridines. For example, 3-(bromomethyl)-2-(trifluoromethyl)pyridine () shares a similar halogenated side chain but incorporates a trifluoromethyl group for enhanced metabolic stability . Such derivatives underscore the versatility of pyridine-based scaffolds in tuning physicochemical and biological properties.

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Iodoethyl)pyridine | Iodoethyl group, aromatic nitrogen | |

| 3-(Bromomethyl)-2-(trifluoromethyl)pyridine | Bromomethyl, trifluoromethyl groups | |

| 5-(Chloromethyl)furan-2-carbonitrile | Chloromethyl, nitrile functionality |

Comparative Analysis with Related Compounds

Non-Halogenated Analogs

Compounds like 3-(phenylethyl)pyridine lack halogen substituents, relying instead on aromatic interactions for biological activity. While these analogs may exhibit reduced cytotoxicity, they often demonstrate lower reactivity in synthetic transformations, limiting their utility as building blocks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume